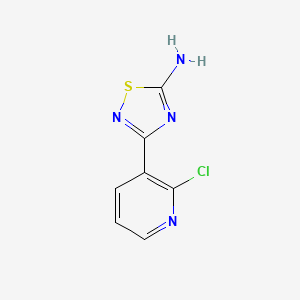
3-(2-Chloropyridin-3-yl)-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloropyridin-3-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-3-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(2-Chloropyridin-3-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and Heck coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-(2-Chloropyridin-3-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and anticancer agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic electronics.
Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.
作用机制
The mechanism of action of 3-(2-Chloropyridin-3-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-Chloropyridine-3-boronic acid
- 3-Chloropyridine
- 2-(2-Chloropyridin-3-yl)-4H-benzo[d][1,3]oxazin-4-one
Uniqueness
3-(2-Chloropyridin-3-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both a chloropyridine and a thiadiazole ring, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds .
生物活性
3-(2-Chloropyridin-3-yl)-1,2,4-thiadiazol-5-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a chloropyridine moiety. The presence of nitrogen and sulfur in the thiadiazole structure contributes to its unique chemical properties, enhancing its potential as a pharmacologically active agent.
Antimicrobial Activity
Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, a study highlighted that certain thiadiazole derivatives exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi at concentrations of 500 μg/disk .
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been extensively studied. In vitro assays have shown that compounds featuring the 1,3,4-thiadiazole scaffold can reduce cell viability in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). One study reported that modifications to the thiadiazole structure significantly enhanced cytotoxicity against these cancer cell lines . The median inhibitory concentration (IC50) values for some derivatives were found to be lower than those of standard chemotherapeutic agents like 5-Fluorouracil .
Anti-inflammatory Effects
Thiadiazoles have also been linked to anti-inflammatory activities. The incorporation of various substituents can modulate the inflammatory response in cellular models. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, showcasing their potential as therapeutic agents in inflammatory diseases .
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets. The thiadiazole ring is known to facilitate interactions with enzymes and receptors involved in microbial resistance and cancer proliferation. The presence of the chloropyridine moiety may enhance lipophilicity and bioavailability, allowing for better cellular uptake and efficacy.
Case Studies
属性
IUPAC Name |
3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S/c8-5-4(2-1-3-10-5)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKFJMCRUWGHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














